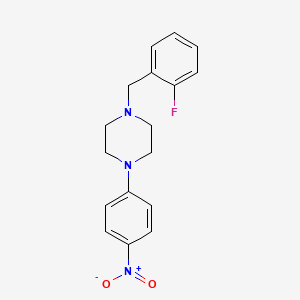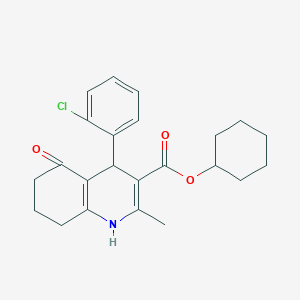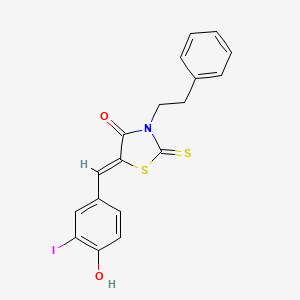
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide, also known as MTPTC, is a chemical compound that has been widely studied for its potential therapeutic applications. MTPTC belongs to the class of compounds known as thiophene carboxamides, which have been shown to possess a range of biological activities including anticancer, anti-inflammatory, and analgesic properties. In
作用機序
The mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, this compound has been shown to possess analgesic properties and to reduce inflammation.
実験室実験の利点と制限
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to possess a range of biological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications.
将来の方向性
There are several future directions for research on 5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of this compound and its potential therapeutic applications. Another area of research is to develop more potent and selective analogs of this compound that can be used for the treatment of specific diseases. Additionally, the pharmacokinetics and toxicity of this compound need to be further studied to determine its safety and efficacy for clinical use. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of 5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide involves the reaction of 4-phenyl-3-thiosemicarbazide with 1-methyl-4-piperidone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
5-methyl-N-(1-methyl-4-piperidinyl)-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells in vitro. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-17(14-6-4-3-5-7-14)16(12-22-13)18(21)19-15-8-10-20(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZROLKWKRFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)
![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
